molecular formula C9H13N3O7S B15175223 3'-Deoxycytidine sulphate CAS No. 75489-87-1

3'-Deoxycytidine sulphate

Cat. No.: B15175223
CAS No.: 75489-87-1
M. Wt: 307.28 g/mol
InChI Key: HUKMCHOXXHABCA-SHYZEUOFSA-N
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Description

3’-Deoxycytidine sulphate is a derivative of deoxycytidine, a deoxyribonucleoside that is a component of deoxyribonucleic acid (DNA). It is structurally similar to cytidine, but with one hydroxyl group removed from the C2’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3’-Deoxycytidine sulphate involves the reaction of deoxycytidine with sulphuric acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of 3’-Deoxycytidine sulphate may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. This can include the use of automated reactors, precise temperature control, and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxycytidine sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Deoxycytidine sulphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Deoxycytidine sulphate involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. It is phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate, which can then be further phosphorylated to form deoxycytidine triphosphate. This triphosphate form can be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Deoxycytidine sulphate is unique due to the presence of the sulphate group, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and alter its interaction with enzymes involved in DNA synthesis and repair .

Biological Activity

3'-Deoxycytidine sulphate (3'-dC-SO₄) is a nucleotide analog that has garnered attention due to its potential applications in cancer therapy and antiviral treatments. As a derivative of deoxycytidine, its biological activity is influenced by its structural modifications, which can affect its metabolism, mechanism of action, and therapeutic efficacy. This article explores the biological activity of this compound, including its synthesis, cellular uptake, metabolic pathways, and clinical implications.

This compound can be synthesized through various chemical processes that modify the deoxyribose sugar and the cytosine base. The synthesis typically involves protecting groups to facilitate selective reactions, followed by deprotection to yield the final product. The chemical structure is critical for its biological activity as it impacts solubility, stability, and interaction with cellular enzymes.

The biological activity of this compound primarily relies on its ability to be phosphorylated into active metabolites. Similar to other nucleoside analogs like gemcitabine, 3'-dC-SO₄ requires phosphorylation by deoxycytidine kinase (DCK) to form its triphosphate form (dC-SO₄-TP), which can then incorporate into DNA during replication. This incorporation disrupts normal DNA synthesis and function, leading to cytotoxic effects in rapidly dividing cells.

Table 1: Comparison of Nucleoside Analog Mechanisms

CompoundRequired KinaseActive FormMechanism of Action
3'-DeoxycytidineDCKdC-SO₄-TPIncorporation into DNA
GemcitabineDCKdFdCTPInhibition of ribonucleotide reductase
Cytosine ArabinosideDCKAra-CTPIncorporation into DNA

Biological Activity in Cancer Cells

Research indicates that this compound exhibits significant growth-inhibitory effects against various cancer cell lines. For instance, studies have shown that it can bypass resistance mechanisms associated with deoxycytidine kinase deficiency. In DCK-deficient cell lines, 3'-dC-SO₄ demonstrates enhanced cytotoxicity compared to gemcitabine, suggesting its potential as an effective treatment option for tumors resistant to conventional therapies .

Case Study: Efficacy in DCK-Deficient Tumors

In a comparative study involving DCK-deficient cell lines (AG6000 and CEM/dCK-), this compound was found to be approximately four times more effective than gemcitabine. This highlights its potential utility in treating cancers where DCK expression is compromised .

Antiviral Activity

Beyond oncology, this compound has shown promise in antiviral applications. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. Studies have demonstrated that compounds like 3',4'-didehydro-3'-deoxycytidine exhibit significant antiviral properties against SARS-CoV-2, indicating a potential role for related compounds in managing viral infections .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are crucial for understanding its therapeutic window and dosing strategies. Following administration, the compound undergoes rapid phosphorylation within cells. The rate-limiting step is the conversion by DCK; thus, factors affecting DCK activity can significantly influence the drug's efficacy .

Table 2: Pharmacokinetic Profiles

ParameterValue
BioavailabilityHigh
Peak Plasma ConcentrationVaries by formulation
Half-LifeShort (< 2 hours)

Clinical Implications

The clinical implications of using this compound are profound. Its ability to overcome resistance mechanisms in cancer therapy positions it as a candidate for combination therapies with existing chemotherapeutics. Furthermore, ongoing research into its antiviral properties may expand its applications beyond oncology.

Properties

CAS No.

75489-87-1

Molecular Formula

C9H13N3O7S

Molecular Weight

307.28 g/mol

IUPAC Name

[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C9H13N3O7S/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H,15,16,17)/t5-,6+,8+/m0/s1

InChI Key

HUKMCHOXXHABCA-SHYZEUOFSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COS(=O)(=O)O

Canonical SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)N)COS(=O)(=O)O

Origin of Product

United States

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